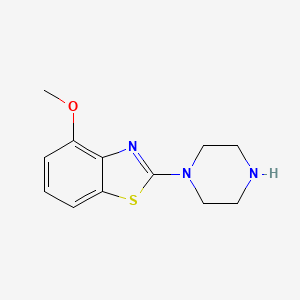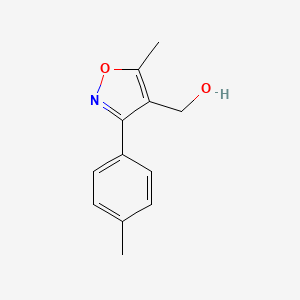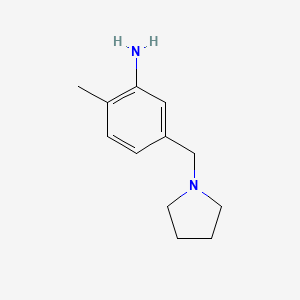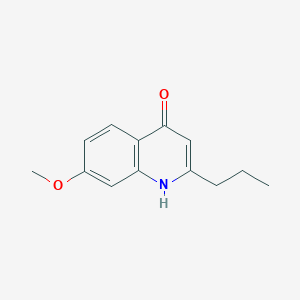
4-Hydroxy-7-methoxy-2-propylchinolin
Übersicht
Beschreibung
4-Hydroxy-7-methoxy-2-propylquinoline is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-7-methoxy-2-propylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-methoxy-2-propylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antimalarielle Aktivität
4-Hydroxy-7-methoxy-2-propylchinolin: wurde als potenzielles Gerüst für Antimalariamittel identifiziert. Chinolin-Derivate sind bekannt für ihre Antimalariamittel-Eigenschaften, und diese Verbindung könnte als Ausgangspunkt für die Synthese neuer therapeutischer Mittel dienen, die auf Malaria abzielen .
Medizinische Chemie: Krebsbehandlung
Untersuchungen zeigen, dass Chinolin-Verbindungen, einschließlich This compound, krebshemmende Eigenschaften haben könnten. Die Struktur der Verbindung könnte modifiziert werden, um ihre Aktivität gegen Krebszellen zu verstärken, was sie zu einem wertvollen Gut in der onkologischen Medikamentenentwicklung macht .
Landwirtschaftliche Chemie: Entwicklung von Pestiziden
In der Landwirtschaft könnte This compound zur Entwicklung neuer Pestizide verwendet werden. Seine chemische Struktur könnte wirksam sein bei der Bekämpfung von Schädlingen, die Feldfrüchte bedrohen, und so zu einer Steigerung der landwirtschaftlichen Produktivität beitragen .
Industrielle Anwendungen: Materialsynthese
Diese Verbindung könnte eine Rolle bei der Synthese neuer Materialien mit bestimmten Eigenschaften spielen. So könnte sie zur Herstellung von Polymeren oder Beschichtungen mit einzigartigen Eigenschaften verwendet werden, die in verschiedenen industriellen Anwendungen nützlich sind .
Umweltwissenschaften: Sanierung von Umweltverschmutzung
This compound: könnte in der Umweltwissenschaft zur Sanierung von Umweltverschmutzung eingesetzt werden. Seine chemischen Eigenschaften könnten bei der Entwicklung von Mitteln helfen, die Schadstoffe entgiften oder bei Abfallbehandlungsprozessen unterstützen .
Biochemie: Enzyminhibition
Die Verbindung könnte als Inhibitor für bestimmte Enzyme wirken, wodurch sie zu einem Werkzeug für die Untersuchung biochemischer Pfade wird. Diese Anwendung könnte zu einem besseren Verständnis von Krankheiten und zur Entwicklung neuer Behandlungen führen .
Wirkmechanismus
Target of Action
The primary targets of 4-Hydroxy-7-methoxy-2-propylquinoline are extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in the regulation of cell functions, including proliferation, differentiation, and survival .
Mode of Action
4-Hydroxy-7-methoxy-2-propylquinoline interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The compound affects the MAP kinase pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . The inhibition of this pathway by 4-Hydroxy-7-methoxy-2-propylquinoline can lead to alterations in these processes .
Result of Action
The molecular and cellular effects of 4-Hydroxy-7-methoxy-2-propylquinoline’s action include the inhibition of ERK1/2, leading to the disruption of the MAP kinase pathway . This disruption can result in altered cell growth, differentiation, and apoptosis .
Biochemische Analyse
Biochemical Properties
4-Hydroxy-7-methoxy-2-propylquinoline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the phosphorylation of ERK substrates such as p-90RSK and ELK-1, leading to apoptosis in certain cell lines . This interaction suggests that 4-Hydroxy-7-methoxy-2-propylquinoline may act as an inhibitor in specific signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of 4-Hydroxy-7-methoxy-2-propylquinoline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been shown to induce apoptosis in human A375 cell lines in a dose-dependent manner . This indicates its potential role in regulating cell death and survival mechanisms.
Molecular Mechanism
At the molecular level, 4-Hydroxy-7-methoxy-2-propylquinoline exerts its effects through specific binding interactions with biomolecules. It binds to the ATP catalytic binding site of ERK, inhibiting its activity and subsequently affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a molecular tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7-methoxy-2-propylquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its activity can be sustained over a specific period, but prolonged exposure may lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing its use in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7-methoxy-2-propylquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Determining the optimal dosage is critical for maximizing its therapeutic potential while minimizing adverse outcomes.
Metabolic Pathways
4-Hydroxy-7-methoxy-2-propylquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy, making it important to understand its metabolic profile for effective application in research and therapy.
Transport and Distribution
The transport and distribution of 4-Hydroxy-7-methoxy-2-propylquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is crucial for predicting its behavior in biological systems.
Subcellular Localization
4-Hydroxy-7-methoxy-2-propylquinoline exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
Eigenschaften
IUPAC Name |
7-methoxy-2-propyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-6-5-10(16-2)8-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVIROHKNNYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653736 | |
| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-90-1 | |
| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


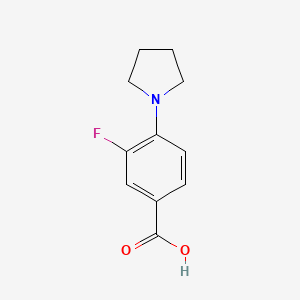
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
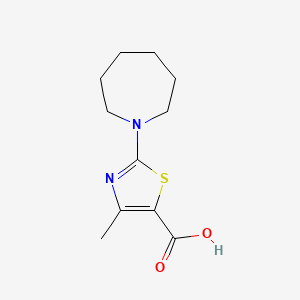
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)
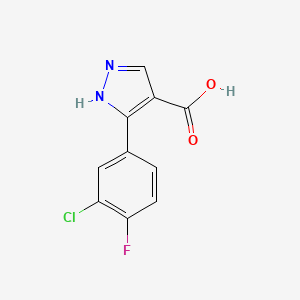
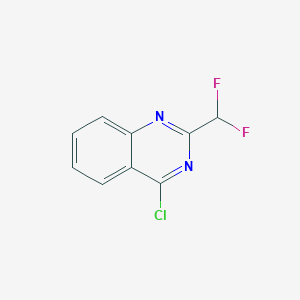
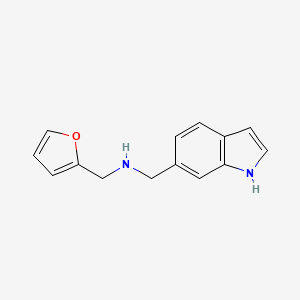

![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)
